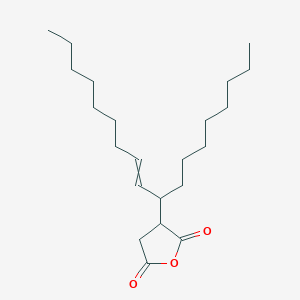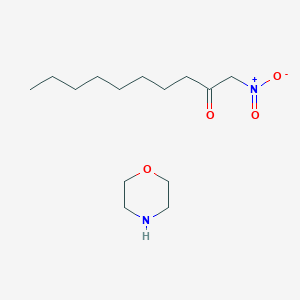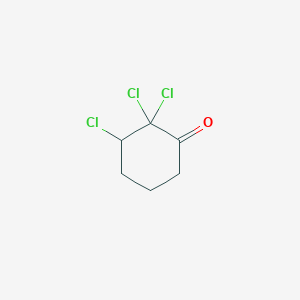
2,2,3-Trichlorocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trichlorocyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of three chlorine atoms attached to the cyclohexane ring, specifically at the 2nd and 3rd positions, and a ketone group at the 1st position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trichlorocyclohexan-1-one typically involves the chlorination of cyclohexanone. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is often conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3-Trichlorocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2,2,3-Trichlorocyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2,2,3-Trichlorocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. For instance, its electrophilic nature allows it to react with nucleophilic sites on biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2,2,4-Trichlorocyclohexan-1-one
- 2,3,4-Trichlorocyclohexan-1-one
- 2,2,3-Trichlorocyclopentan-1-one
Comparison: 2,2,3-Trichlorocyclohexan-1-one is unique due to the specific positioning of its chlorine atoms and the ketone group. This unique arrangement imparts distinct chemical and physical properties compared to its analogs. For example, the position of the chlorine atoms can influence the compound’s reactivity, stability, and interaction with other molecules.
Propriétés
Numéro CAS |
58965-61-0 |
|---|---|
Formule moléculaire |
C6H7Cl3O |
Poids moléculaire |
201.5 g/mol |
Nom IUPAC |
2,2,3-trichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H7Cl3O/c7-4-2-1-3-5(10)6(4,8)9/h4H,1-3H2 |
Clé InChI |
SSHPBFPEXUHYSO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C(=O)C1)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


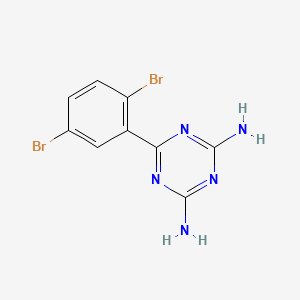

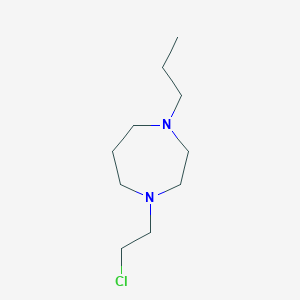

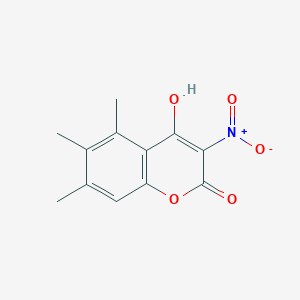
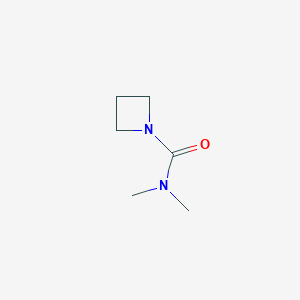
![4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14624423.png)
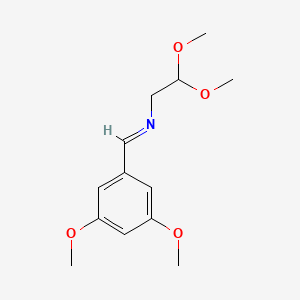
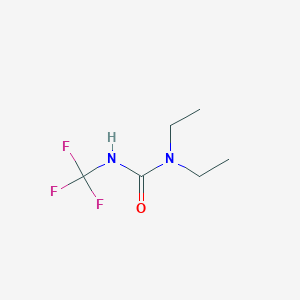
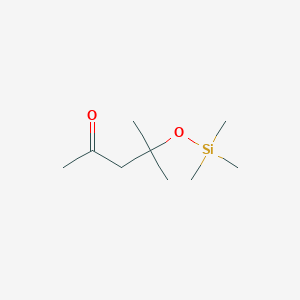
![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
